molecular formula C18H21N3O B12004549 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIMETHYLAMINO)PROPYL)- CAS No. 4231-96-3

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIMETHYLAMINO)PROPYL)-

Cat. No.: B12004549
CAS No.: 4231-96-3
M. Wt: 295.4 g/mol
InChI Key: TXFLRWLXYPVPIQ-UHFFFAOYSA-N
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Description

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIMETHYLAMINO)PROPYL)- is a chemical compound with a complex structure that belongs to the class of dibenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIMETHYLAMINO)PROPYL)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIMETHYLAMINO)PROPYL)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIMETHYLAMINO)PROPYL)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Biology: It is used in biological studies to understand its interaction with various biological targets and pathways.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIMETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,10-Dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: A structurally similar compound with different substituents.

    3-Bromo-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: Another related compound with a bromine substituent.

Uniqueness

11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-10-(3-(DIMETHYLAMINO)PROPYL)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

4231-96-3

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

5-[3-(dimethylamino)propyl]-11H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-17-11-6-5-10-16(17)19-15-9-4-3-8-14(15)18(21)22/h3-6,8-11,19H,7,12-13H2,1-2H3

InChI Key

TXFLRWLXYPVPIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2NC3=CC=CC=C3C1=O

Origin of Product

United States

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